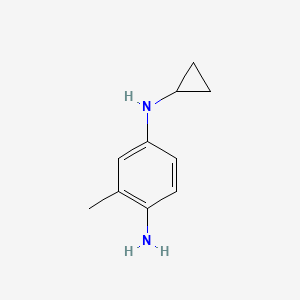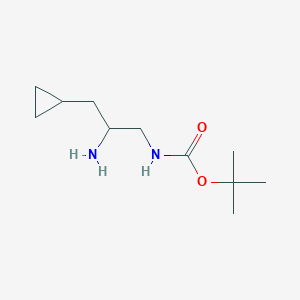
tert-Butyl (2-amino-3-cyclopropylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-amino-3-cyclopropylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate typically involves the protection of an amine group using tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the generated acid . The reaction can be performed under both aqueous and anhydrous conditions, depending on the desired outcome .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and ease of removal make it an ideal candidate for modifying biomolecules .
Medicine: In medicinal chemistry, tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents .
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure allows for the development of novel compounds with improved properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the formation of a stable tert-butyl cation, which is a key intermediate in the reaction . The molecular targets and pathways involved depend on the specific application of the compound, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed under basic conditions.
Uniqueness: tert-Butyl N-(2-amino-3-cyclopropylpropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where stability under mild conditions is crucial .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(12)6-8-4-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
InChI Key |
UESRBOBMSGXXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
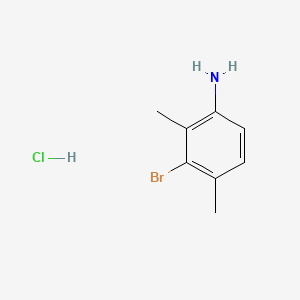
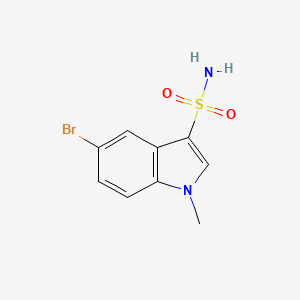
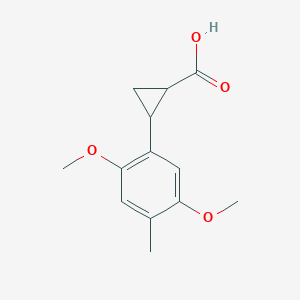


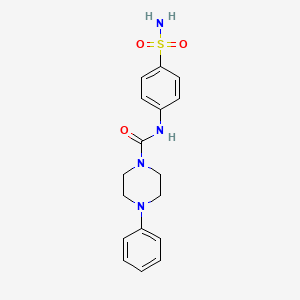
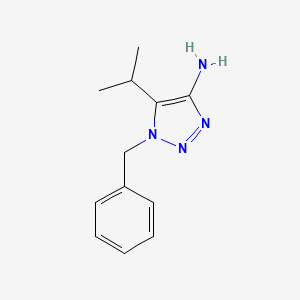

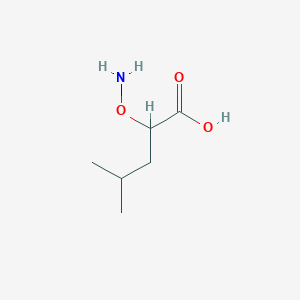
![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)

![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)
